5-Cholestene-3beta,7beta-diol 3-benzoate
Description
5-Cholestene-3beta,7beta-diol 3-benzoate is a steroidal derivative characterized by a cholestene backbone (a 27-carbon steroid skeleton with a double bond at the C5 position). The compound features hydroxyl groups at the 3beta and 7beta positions, with the 3beta-hydroxyl esterified to a benzoate group (C₆H₅COO−). Its molecular formula is C₃₄H₅₀O₃, and its molecular weight is 530.77 g/mol (calculated from and ). This compound is structurally related to cholesterol derivatives but distinguished by the 7beta-hydroxyl group and the benzoate substitution.
Properties
CAS No. |
17974-80-0 |
|---|---|
Molecular Formula |
C34H50O3 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1 |
InChI Key |
YAQOZGBTTMUPRW-FOYOODKWSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-Cholestene-3beta,7beta-diol 3-benzoate is highlighted through comparisons with analogous steroidal esters and diols:
Structural Analogues
Key Differences and Implications
Substituent Effects: The 7beta-hydroxyl group in this compound introduces additional polarity compared to monosubstituted esters like cholesteryl benzoate. This may influence membrane interactions or metabolic stability . Benzoate vs. Other Esters: The bulky benzoate group at 3beta (vs.
Biological Activity: While multiflora-type triterpenes () with benzoate esters show melanogenesis inhibition and cytotoxicity, the cholestene-based analogue’s activity remains unstudied. The steroidal backbone may confer distinct pharmacokinetic properties. Cholesteryl benzoate lacks bioactivity data but is widely used in liquid crystal displays due to its thermotropic properties .
The 7beta-hydroxyl group in the target compound may mitigate hormonal interactions.
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